molecular formula C8H13NO3 B12888406 (S)-N-(2-Oxotetrahydrofuran-3-yl)isobutyramide

(S)-N-(2-Oxotetrahydrofuran-3-yl)isobutyramide

Katalognummer: B12888406
Molekulargewicht: 171.19 g/mol
InChI-Schlüssel: KTSZGGZLQYIIEC-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N-(2-Oxotetrahydrofuran-3-yl)isobutyramide is a chiral compound with a unique structure that includes a tetrahydrofuran ring and an isobutyramide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-(2-Oxotetrahydrofuran-3-yl)isobutyramide typically involves the reaction of (S)-2-oxotetrahydrofuran-3-ylamine with isobutyryl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-N-(2-Oxotetrahydrofuran-3-yl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-N-(2-Oxotetrahydrofuran-3-yl)isobutyramide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-N-(2-Oxotetrahydrofuran-3-yl)isobutyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

    (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate: This compound shares the tetrahydrofuran ring but has a different substituent group.

    2-Oxotetrahydrofuran-3-yl Methacrylate: Another compound with a tetrahydrofuran ring, used in polymer chemistry.

Uniqueness: (S)-N-(2-Oxotetrahydrofuran-3-yl)isobutyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral studies.

Eigenschaften

Molekularformel

C8H13NO3

Molekulargewicht

171.19 g/mol

IUPAC-Name

2-methyl-N-[(3S)-2-oxooxolan-3-yl]propanamide

InChI

InChI=1S/C8H13NO3/c1-5(2)7(10)9-6-3-4-12-8(6)11/h5-6H,3-4H2,1-2H3,(H,9,10)/t6-/m0/s1

InChI-Schlüssel

KTSZGGZLQYIIEC-LURJTMIESA-N

Isomerische SMILES

CC(C)C(=O)N[C@H]1CCOC1=O

Kanonische SMILES

CC(C)C(=O)NC1CCOC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.